1H-Indene-3-carbonitrile

Description

Structural Context within Indene (B144670) Derivatives and Nitrile-Containing Compounds

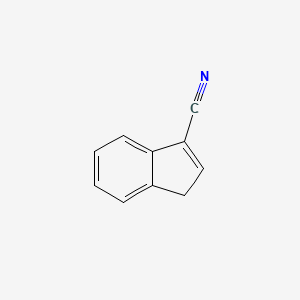

The chemical structure of 1H-Indene-3-carbonitrile consists of a bicyclic indene core, which imparts a planar and aromatic character to a portion of the molecule, fused with a non-aromatic five-membered ring. The nitrile group (–C≡N) is attached to the third carbon of the indene ring system. This placement is significant as it influences the electronic properties and reactivity of the entire molecule.

The indene framework is a common motif in various fields of chemical research, and its derivatives are numerous. For context, this compound can be compared to its carboxylic acid analogue, 1H-Indene-3-carboxylic acid. ontosight.ai While both share the same indene backbone, the difference in the functional group—nitrile versus carboxylic acid—leads to distinct chemical behaviors and synthetic applications. ontosight.ai Similarly, comparison with other substituted indenes, such as those with alkyl or vinyl groups, highlights the specific influence of the electron-withdrawing nitrile moiety on the molecule's polarity and reactivity.

Within the broader class of nitrile-containing compounds, this compound is an example of an α,β-unsaturated nitrile. The carbon atom of the nitrile group is electrophilic, a characteristic that can be represented by a resonance structure placing a positive charge on this carbon. libretexts.org This electrophilicity is a key driver of its chemical reactivity. libretexts.orgnih.gov

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 2,3-Dihydro-1H-indene-2-carbonitrile biosynth.com |

|---|---|---|

| Molecular Formula | C₁₀H₇N | C₁₀H₉N |

| Molecular Weight | 141.17 g/mol | 143.18 g/mol |

| Structure | Bicyclic system with one double bond in the five-membered ring | Bicyclic system with a saturated five-membered ring |

| Key Functional Group | Nitrile | Nitrile |

Significance of the Nitrile Group in Indene Scaffolds for Chemical Transformations

The nitrile group is a cornerstone of synthetic organic chemistry due to its ability to be converted into a variety of other functional groups. Its presence on the indene scaffold provides a reactive handle for extensive molecular modifications. The electrophilic nature of the nitrile's carbon atom makes it a target for nucleophilic attack. libretexts.orgnih.gov

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a carboxylic acid. libretexts.org This reaction pathway allows for the synthesis of 1H-Indene-3-carboxylic acid and its derivatives from the corresponding nitrile.

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This conversion is fundamental for introducing a basic nitrogen atom, often a key step in the synthesis of pharmacologically active compounds.

Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the formation of new carbon-carbon bonds.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for various heterocyclic systems.

This synthetic versatility makes this compound a valuable precursor for creating diverse molecular architectures, including those found in medicinal chemistry and materials science. ekb.eg The electron-withdrawing properties of the cyano group can also activate the indene ring system for specific reactions. nih.gov

Overview of Academic Research Trajectories for this compound and Related Analogues

Academic research involving this compound and its analogues spans several areas, primarily leveraging its utility as a synthetic intermediate. Research trajectories often focus on its application in constructing more complex molecules with specific functional properties.

One significant area of research is the synthesis of novel heterocyclic compounds. For instance, indene derivatives are used as starting materials for creating fused ring systems like indeno[1,2-b]pyridines, which have been evaluated for potential biological activities. ekb.eg The nitrile group is often directly involved in the ring-forming reactions. nih.gov

In the field of medicinal chemistry, the nitrile group itself is recognized as an important functional moiety, sometimes referred to as a "warhead" in the design of covalent inhibitors. nih.gov Its ability to form covalent bonds with nucleophilic residues (like cysteine or serine) in enzymes makes it an attractive feature in drug design. nih.gov Consequently, the indene scaffold functionalized with a nitrile group represents a promising platform for developing new therapeutic agents. Indene derivatives have been investigated as inhibitors of various biological targets, including protein kinases.

Furthermore, research explores the synthesis of complex spiro-indene structures where a carbonitrile group is present. nih.govresearchgate.net These intricate molecules are studied for various applications, including their potential as corrosion inhibitors for metals. nih.govresearchgate.net The synthesis of such compounds often relies on multi-component reactions where the indene-carbonitrile motif is a key structural element.

Table 2: Examples of Research Applications for Indene-Carbonitrile Derivatives

| Research Area | Application/Compound Type | Significance | Reference |

|---|---|---|---|

| Heterocyclic Synthesis | Indeno[1,2-b]pyridine derivatives | Starting material for compounds with potential antimicrobial and antioxidant activities. | ekb.eg |

| Medicinal Chemistry | Covalent inhibitors | The nitrile acts as an electrophilic "warhead" to bond with enzyme targets. | nih.gov |

| Materials Science | Corrosion inhibitors | Spiro-chromeno-carbonitriles containing an indene moiety show protective capacity for mild steel. | nih.govresearchgate.net |

| Organic Synthesis | Functionalized indenes | Used as versatile building blocks for complex molecular structures. | bohrium.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H7N |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3H-indene-1-carbonitrile |

InChI |

InChI=1S/C10H7N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,6H,5H2 |

InChI Key |

KHMFLDGXZDJFDA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1h Indene 3 Carbonitrile and Its Derivatives

Strategies for Indene (B144670) Ring Formation Leading to Carbonitrile Functionality

The synthesis of the 1H-indene-3-carbonitrile scaffold is achieved through various strategies that build the bicyclic indene core. These methods can be broadly categorized into condensation reactions that functionalize a pre-existing indene precursor and intramolecular cyclization reactions that form the five-membered ring from an acyclic precursor.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org In the context of indene synthesis, indane-1,3-dione serves as a key starting material due to its reactive ketone groups and the acidic methylene bridge between them. nih.gov

This method typically involves the reaction of indane-1,3-dione with malononitrile (B47326), an active methylene compound, in the presence of a basic catalyst such as piperidine (B6355638) or sodium acetate. nih.govencyclopedia.pub The reaction proceeds via a nucleophilic addition of the deprotonated malononitrile to one of the carbonyl groups of the indane-1,3-dione, followed by a dehydration step to yield an α,β-unsaturated dinitrile product. wikipedia.org

The selectivity of the reaction can be controlled by adjusting the reaction conditions. For instance, the reaction of indane-1,3-dione with an excess of malononitrile at room temperature typically yields 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. encyclopedia.pub However, by heating the reaction, a second condensation can occur at the other ketone, leading to the formation of 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile. encyclopedia.pub The initial condensation product, a yellow precipitate, can form within minutes of mixing the reactants in water. nih.gov

Table 1: Knoevenagel Condensation of Indane-1,3-dione with Malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Indane-1,3-dione | Malononitrile | Piperidine/Sodium Acetate | Ethanol | Room Temp | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile |

A plausible mechanism begins with the deprotonation of malononitrile by the base to form a carbanionic intermediate. nih.gov This nucleophile then attacks a carbonyl carbon of the indane-1,3-dione, leading to an aldol-type adduct which subsequently undergoes elimination of water to form the final conjugated system. wikipedia.org

Intramolecular cyclization reactions provide a powerful means of constructing the indene ring from suitably functionalized aromatic precursors. These methods often offer high atom economy and control over the substitution pattern of the final product.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with an aromatic ring. organic-chemistry.org In an intramolecular variant, an aromatic compound tethered to an electrophilic alkylating agent, such as an allyl alcohol, can cyclize in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.orgnih.gov

For the synthesis of an indene-3-carbonitrile derivative, a hypothetical precursor could be a 2-allylbenzonitrile (B1315611) derivative. Upon treatment with a Lewis acid (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid, the allyl group's terminal double bond would be activated, generating a carbocationic intermediate. nih.gov This electrophilic center would then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, forming the five-membered ring of the indene system. A final deprotonation step would restore aromaticity and yield the indene product. While traditionally performed with alkyl halides, modern protocols favor more environmentally benign substrates like allyl alcohols. beilstein-journals.org

Transition-metal catalysis offers mild and efficient pathways for complex cyclizations. Copper-catalyzed intramolecular annulation of conjugated enynones has emerged as a novel method for synthesizing substituted 1H-indenes. acs.orgnih.gov This process is appealing due to the use of an inexpensive and less toxic copper salt as the catalyst under mild reaction conditions. acs.org

The proposed mechanism involves a copper-mediated 5-exo-dig cyclization of the enynone substrate. acs.org The carbonyl oxygen is thought to perform a nucleophilic attack on the internal carbon of the alkyne, facilitated by the copper catalyst, to form a key copper-carbene intermediate. acs.org This reactive intermediate then undergoes further transformation, such as a formal C(sp²)-H insertion or a diene-carbene cyclization followed by a 1,5-hydrogen shift, to generate the final 1H-indene product. acs.orgnih.gov This methodology demonstrates broad functional group tolerance and provides good to excellent yields for various substituted indenes. nih.gov

Table 2: Examples of Copper-Catalyzed Annulation for Indene Synthesis

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (E)-1-(2-(but-1-en-2-yl)phenyl)-3-(furan-2-yl)prop-2-yn-1-one | CuCl (10 mol %) | 1,2-Dichloroethane (B1671644) | 55 | 92 |

| (E)-1-(2-(but-1-en-2-yl)phenyl)-3-(thiophen-2-yl)prop-2-yn-1-one | CuCl (10 mol %) | 1,2-Dichloroethane | 55 | 89 |

Zirconocene-mediated coupling reactions provide a one-pot route to multiply substituted indene derivatives. scispace.com This methodology involves the reaction of an aromatic ketone with an alkyne in the presence of a low-valent zirconocene (B1252598) species, typically generated in situ. nih.gov

The cyclization of diaryl- or alkyl aryl-1,3-dienes using a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), is an effective method for synthesizing substituted indenes in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov This approach is valuable for its operational simplicity and tolerance of diverse functional groups. organic-chemistry.org

The reaction mechanism is believed to proceed via a Markovnikov proton addition to one of the double bonds of the diene, which selectively forms a stable benzylic carbocation. organic-chemistry.org This is followed by an intramolecular cationic cyclization onto the adjacent aryl ring. A final deprotonation step regenerates the catalyst and yields the indene product. organic-chemistry.org The use of TfOH has been shown to be superior to other acids and transition-metal catalysts for this transformation. organic-chemistry.org

Table 3: Brønsted Acid Catalyzed Cyclization of 1,3-Dienes to Indenes

| Substrate (1,3-Diene) | Catalyst (5 mol %) | Solvent | Yield (%) |

|---|---|---|---|

| 1,3-diphenyl-1,3-butadiene | TfOH | Dichloromethane | 95 |

| 1-phenyl-3-(p-tolyl)-1,3-butadiene | TfOH | Dichloromethane | 94 |

Intramolecular Cyclization Reactions

Cobalt(III)-Carbene Radical Approaches

A novel and powerful strategy for the synthesis of substituted 1H-indenes involves the use of cobalt(III)-carbene radical intermediates. acs.org This methodology utilizes readily available starting materials and proceeds under mild conditions, offering a practical route to functionalized indene derivatives. acs.org

The reaction mechanism is proposed to initiate with the activation of a diazo compound by a low-spin cobalt(II) complex, leading to the formation of a Co(III)-carbene radical intermediate. acs.org This is followed by a radical ring-closure to generate an indanyl/benzyl (B1604629) radical. Subsequent product elimination via a 1,2-hydrogen transfer step regenerates the catalyst and yields the 1H-indene product. acs.org The involvement of radical intermediates has been supported by trapping experiments. acs.org

While this method has been demonstrated for a range of substituted indenes, its direct application to the synthesis of this compound would depend on the appropriate substitution of the starting materials.

Table 1: Substrate Scope of Cobalt(III)-Carbene Radical Approach to Substituted 1H-Indenes

| Entry | Starting Material | Catalyst | Product | Yield (%) |

| 1 | o-cinnamyl N-tosyl hydrazone | [Co(II)(MeTAA)] | 1-phenyl-1H-indene | 95 |

| 2 | 2-(3-phenylallyl)phenyl N-tosyl hydrazone | [Co(II)(MeTAA)] | 1-benzyl-1H-indene | 85 |

| 3 | 2-(3-(p-tolyl)allyl)phenyl N-tosyl hydrazone | [Co(II)(MeTAA)] | 1-(p-tolyl)-1H-indene | 92 |

Data sourced from studies on cobalt-catalyzed indene synthesis.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has been extensively utilized in the synthesis of complex organic molecules, and the construction of the 1H-indene framework is no exception. A versatile multicomponent domino strategy has been developed for the synthesis of a series of 1H-indene derivatives from simple and readily available starting materials. nih.gov This process operates under mild conditions and demonstrates a broad substrate scope, affording products in moderate to excellent yields. nih.gov Although specific examples leading directly to this compound are not highlighted, the adaptability of palladium-catalyzed methodologies suggests its potential for this purpose through the appropriate choice of precursors, such as those containing a nitrile moiety.

Nickel-Catalyzed Carboannulation Reactions

Nickel-catalyzed reactions have gained prominence in organic synthesis due to the lower cost and unique reactivity of nickel catalysts compared to their palladium counterparts. While specific examples of nickel-catalyzed carboannulation reactions for the direct synthesis of this compound are not prominently reported in the literature, the general utility of nickel in catalyzing the coupling of alkynes and aryl compounds suggests its potential applicability. For instance, nickel-catalyzed multicomponent coupling reactions have been successfully employed in the synthesis of other complex carbocyclic systems. dntb.gov.ua The development of a nickel-catalyzed carboannulation of an appropriately substituted benzonitrile (B105546) with an alkyne could provide an efficient and economical route to this compound.

Functional Group Transformations and Nitrile Group Incorporation

The introduction and manipulation of the nitrile group are critical steps in the synthesis of this compound and its derivatives. This functionality can be introduced either directly onto a pre-formed indene core or be carried through a cyclization reaction.

Direct Cyanation Strategies

The direct introduction of a cyano group onto an aromatic ring represents an atom-economical and efficient synthetic strategy. A photoredox-enabled functionalized carbon-atom insertion reaction into indene has been described, which can introduce a nitrile group, among other functionalities, leading to 2-substituted naphthalenes through ring expansion. nih.gov While this is not a direct cyanation of the indene ring to form this compound, it highlights the possibility of C-H functionalization on the indene scaffold.

Post-Cyclization Functionalization and Derivatization

Following the construction of the this compound core, further functionalization can be undertaken to generate a diverse range of derivatives. The aromatic ring and the double bond of the indene system are amenable to various transformations. For instance, rhodium(I)-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione with norbornene has been shown to tolerate a cyano group at the 4-position, indicating that the nitrile is stable to certain reaction conditions and that further modifications of the indene skeleton are possible in its presence. rsc.org

A photoredox-enabled functionalized carbon-atom insertion into the indene ring has been reported to lead to ring expansion, yielding 2-substituted naphthalenes. nih.gov This method allows for the introduction of various functional groups, including the nitrile group, onto the newly formed aromatic ring. nih.gov

Selective Hydrolysis and Alcoholysis for Specific Substituent Introduction

The nitrile group of this compound is a versatile functional handle that can be selectively transformed into other important functional groups, such as amides, carboxylic acids, and esters.

The selective hydrolysis of nitriles to amides can be achieved under mild conditions. researchgate.netcommonorganicchemistry.comlibretexts.org For instance, both aliphatic and aromatic nitriles can be converted to their corresponding amides using a mixture of trifluoroacetic acid (TFA) and sulfuric acid. researchgate.net Alternatively, alkaline hydrogen peroxide is a mild and effective reagent for this transformation. commonorganicchemistry.com

Complete hydrolysis of the nitrile to a carboxylic acid can be accomplished by heating with either an acid or a base. libretexts.orgchemistrysteps.combyjus.com Acid-catalyzed hydrolysis, typically using aqueous mineral acids like hydrochloric or sulfuric acid, directly yields the carboxylic acid. libretexts.orgbyjus.com Base-catalyzed hydrolysis, using an alkali metal hydroxide (B78521), initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. libretexts.orgbyjus.com

Furthermore, the conversion of nitriles to esters can be achieved through alcoholysis, often in the presence of a strong acid catalyst. google.com This process involves the reaction of the nitrile with an alcohol, leading to the formation of the corresponding ester. google.com

Table 2: Conditions for Selective Transformation of Nitriles

| Transformation | Reagents and Conditions | Product |

| Nitrile to Amide | TFA-H2SO4 | 1H-Indene-3-carboxamide |

| Nitrile to Amide | Alkaline H2O2 | 1H-Indene-3-carboxamide |

| Nitrile to Carboxylic Acid | Aq. HCl, heat | 1H-Indene-3-carboxylic acid |

| Nitrile to Carboxylic Acid | 1. Aq. NaOH, heat; 2. H3O+ | 1H-Indene-3-carboxylic acid |

| Nitrile to Ester | R'OH, H+ | Alkyl 1H-indene-3-carboxylate |

This table represents general conditions for nitrile transformations, applicable to this compound.

Stereoselective Synthesis of Chiral Indene-carbonitrile Intermediates

The generation of chiral indene frameworks is of significant interest due to their presence in biologically active compounds. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single enantiomer of a desired molecule. This is achieved through biocatalytic methods and the use of chiral catalyst systems.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for producing chiral amines. Transaminase (TA) enzymes, in particular, have been successfully employed for the asymmetric synthesis of chiral amino-indene intermediates. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. acs.org

A notable application is the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate for certain pharmacologically active receptor modulators. acs.org In this process, a transaminase enzyme is used for the direct amination of 4-cyanoindanone. This biocatalytic approach achieves a single-step conversion with high enantioselectivity and improved yields compared to multi-step chemical processes that often require harsh reaction conditions. acs.org The mechanism of transaminase enzymes involves a pyridoxal-5'-phosphate (PLP) cofactor that mediates the amino group transfer in a "ping-pong-bi-bi" kinetic sequence. nih.gov

Table 1: Biocatalytic Amination of 4-Cyanoindanone An interactive table summarizing the key features of the transaminase-catalyzed synthesis of a chiral amino-indene-carbonitrile intermediate.

| Parameter | Description | Source |

| Substrate | 4-cyanoindanone | acs.org |

| Enzyme Class | Transaminase (TA) | acs.org |

| Product | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | acs.org |

| Key Advantage | Single-step conversion with high enantioselectivity | acs.org |

| Chiral Purity | Reported to achieve 100% chiral purity for the desired (S)-amine | acs.org |

| Comparison | Offers better yield and milder conditions than conventional chemical routes | acs.org |

Alongside biocatalysis, asymmetric catalysis using chiral metal complexes and organocatalysts provides a versatile platform for synthesizing enantiomerically enriched indene derivatives. These systems create a chiral environment that directs the formation of one stereoisomer over the other.

Rhodium-Catalyzed Synthesis: Chiral rhodium(I)-diene complexes have been effectively used in the enantioselective annulation of ortho-boronated aryl enones with unactivated alkynes. This method constructs a variety of 2,3-disubstituted indene compounds in high yields (up to 99%) and with excellent enantioselectivities (up to 99% enantiomeric excess, ee). acs.org This strategy is valued for its efficiency and ability to tolerate numerous functional groups. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are also instrumental in forming indene derivatives. Palladium-catalyzed carboannulation and arylation of propargylic carbonates with organozinc compounds, generated in situ, can produce novel indene structures under mild conditions with good to excellent yields. rsc.org

Chiral Phosphoric Acid (CPA) Organocatalysis: Chiral phosphoric acids have gained prominence as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org In the context of related heterocyclic systems, CPAs act as bifunctional catalysts, activating both nucleophile and electrophile through a network of hydrogen bonds. dicp.ac.cnsnnu.edu.cn This dual activation mode orients the substrates within a defined chiral environment, enabling highly stereoselective C-C bond formation. dicp.ac.cn This principle has been applied to synthesize axially chiral biaryls and spiro-compounds involving indole (B1671886) and indoline (B122111) cores, demonstrating the potential of CPAs for controlling stereochemistry in the synthesis of complex indene-related structures. beilstein-journals.orgdicp.ac.cnsnnu.edu.cn

Table 2: Overview of Chiral Catalyst Systems for Indene Synthesis An interactive table comparing different catalytic approaches for the enantioselective synthesis of indene derivatives.

| Catalyst System | Catalyst Type | Example Reaction | Reported Efficiency | Source |

| Rhodium-Diene Complex | Metal Catalyst | Asymmetric annulation of aryl enones and alkynes | Up to 99% yield, up to 99% ee | acs.org |

| Palladium Complex | Metal Catalyst | Carboannulation of propargylic carbonates | Good to excellent yields | rsc.org |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric Pictet-Spengler and arylation reactions | Excellent yields and enantioselectivities | beilstein-journals.orgdicp.ac.cnsnnu.edu.cn |

One-Pot and Multicomponent Synthetic Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. rsc.org This approach aligns with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption, while often enabling the rapid construction of complex molecular architectures from simple precursors. rsc.org

A prominent example involves the one-pot, three-component reaction between ninhydrin (B49086) (indane-1,2,3-trione), malononitrile, and various diamines. rsc.org This reaction, often conducted in an environmentally benign solvent like water and without a catalyst, yields complex heterocyclic scaffolds fused to the indene core. The reaction typically proceeds through an initial Knoevenagel condensation between ninhydrin and malononitrile, forming a highly reactive intermediate. nih.govrsc.orgnih.gov Subsequent reaction with a binucleophile, such as a diamine, leads to the formation of products like imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives. rsc.org In some cases, unexpected products like spiro[indene-2,4′-indeno[1,2-b]pyran]-3′-carbonitrile can be formed through the participation of two moles of ninhydrin. rsc.org

Table 3: Example of a One-Pot, Three-Component Reaction for Indene Derivatives An interactive table detailing a multicomponent reaction involving ninhydrin and malononitrile.

| Parameter | Description | Source |

| Reactant 1 | Ninhydrin (or Indane-1,3-dione) | nih.govrsc.org |

| Reactant 2 | Malononitrile | nih.govrsc.org |

| Reactant 3 | Various diamines (e.g., ethylenediamine) | rsc.org |

| Conditions | Water, Room Temperature, Catalyst-free | rsc.org |

| Products | Imidazolidin/pyrimidine-ylidene-indenediones, Indenoquinoxalines | rsc.org |

| Key Features | High yields (73-98%), short reaction times, simple workup, green solvent | rsc.org |

Iii. Reaction Mechanisms and Reactivity Profiles of 1h Indene 3 Carbonitrile

Mechanistic Investigations of Formation Pathways

The formation of the indene (B144670) framework, particularly derivatives like 1H-indene-3-carbonitrile, can be achieved through various synthetic routes, each characterized by distinct reaction mechanisms. These pathways often involve complex intermediates and transition states, and their elucidation is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Role of Electrophilic Character of Indene Dione Carbonyls in Condensation Reactions

One of the foundational routes to indene derivatives involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, indane-1,3-dione serves as a key precursor. nih.govresearchgate.net The two carbonyl groups in indane-1,3-dione enhance the acidity of the adjacent methylene (B1212753) protons, making it an excellent substrate for this type of reaction. nih.govencyclopedia.pub

The mechanism hinges on the electrophilic nature of the carbonyl carbons in the indane-1,3-dione structure. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), which deprotonates the active methylene compound (e.g., malononitrile). wikipedia.orgnih.gov The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the indane-1,3-dione. This is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Specifically, the reaction of indane-1,3-dione with malononitrile (B47326) can yield 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.gov

Subsequent transformations are then required to arrive at the this compound structure. The high reactivity of the carbonyl groups and the active methylene bridge makes indane-1,3-dione a versatile building block for constructing complex indanone-containing compounds. researchgate.net Sequential Knoevenagel condensation followed by cyclization reactions have also been developed to synthesize various indene derivatives, highlighting the importance of the electrophilic carbonyl centers in initiating these cascades. acs.orgnih.gov

Free Radical Pathways in Annulation and Cyclization Processes

Free radical pathways offer an alternative and powerful strategy for constructing the indene ring system. These reactions often proceed through a cascade of events, allowing for the formation of multiple bonds and a new ring in a single step. rsc.org One such approach involves the three-component radical cyclization/haloazidation of enynones, which progresses through a sequence of radical addition, 5-exo-dig cyclization, and radical coupling to form functionalized 1-indanones, precursors to indenes. rsc.org

In the context of indene synthesis, radical annulation reactions provide a route to build the fused ring system. For instance, the reaction of the p-tolyl radical with allene (B1206475) or methylacetylene has been shown to form 5- and 6-methyl-1H-indene under single collision conditions, proceeding via indirect reaction dynamics involving bicyclic intermediates. rsc.org Another example is the Bu3Sn-mediated enyne cyclization, where a single indene product is formed selectively from benzylic radical intermediates. researchgate.net These reactions underscore the utility of radical intermediates in forming the five-membered ring of the indene core. Furthermore, copper-catalyzed aminative aza-annulation reactions can proceed through a free-radical addition pathway involving a vinyl radical intermediate, which then undergoes intramolecular annulation. nih.gov

Involvement of Carbene Radical Intermediates in Catalytic Syntheses

A significant advancement in indene synthesis involves the use of metalloradical catalysis, specifically utilizing cobalt(III)-carbene radical intermediates. researchgate.netacs.orgnih.gov This strategy provides a practical method for constructing functionalized 1H-indene derivatives from readily available starting materials like o-cinnamyl N-tosyl hydrazones. acs.orgnih.gov The reaction is catalyzed by low-spin cobalt(II) complexes, which activate the in-situ formed diazo compounds. researchgate.netacs.org

The proposed mechanism, supported by Density Functional Theory (DFT) calculations and experimental evidence, involves several key steps: researchgate.netacs.orgscispace.com

Activation of the diazo compound by the Co(II) catalyst to form a Co(III)-carbene radical intermediate. researchgate.netacs.org

A controlled, rate-limiting radical ring-closure of this intermediate to produce an indanyl/benzyl (B1604629) radical. researchgate.netscispace.com

Subsequent product elimination via a 1,2-hydrogen transfer step, which yields the 1H-indene product and regenerates the Co(II) catalyst. researchgate.netacs.org

The radical nature of this process has been confirmed through trapping experiments using radicals like TEMPO and through Electron Paramagnetic Resonance (EPR) spectroscopic studies. researchgate.netacs.org This metallo-radical catalyzed approach represents a unique example of a formal intramolecular carbene insertion into a vinylic C(sp²)–H bond. acs.orgnih.gov This methodology has been successfully applied to a broad range of substrates, producing indenes in good to excellent yields. researchgate.netacs.org

C-H Bond Functionalization Mechanisms

Carbon-hydrogen (C-H) bond functionalization has emerged as a highly efficient and atom-economical strategy for synthesizing complex organic molecules, including indene derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. Various transition metals, including rhodium, palladium, and cobalt, have been employed to catalyze these transformations. researchgate.netorganic-chemistry.org

In the synthesis of indenes, C-H activation can be directed by a functional group within the substrate. The nitrile group, in particular, has been recognized as a versatile, weakly coordinating directing group for C(sp²)–H functionalizations. nih.govresearchgate.net It can guide the catalyst to a specific C-H bond (ortho, meta, or para) for activation and subsequent reaction. researchgate.netacs.org For instance, a nitrile-based template has been developed for the meta-selective C-H bond functionalization of arenes. acs.orgnih.gov

Mechanistically, these reactions often involve the formation of a metallacyclic intermediate. For example, a rhodium(III)-catalyzed synthesis of indenones proceeds via C-H activation and a multistep cascade reaction. researchgate.net Similarly, iridium-catalyzed C-H activation of indene has been studied, with kinetics suggesting a mechanism involving coordination of indene to the iridium complex followed by a rate-determining C-H activation step via direct deprotonation. acs.org These methods provide powerful tools for the regioselective synthesis of complex indene structures.

Intermediates and Transition States in Indene-carbonitrile Synthesis

Understanding the intermediates and transition states in the synthesis of indenes is critical for rationalizing reaction outcomes and designing new synthetic pathways. Computational studies, particularly DFT calculations, have been invaluable in elucidating these transient species.

In the cobalt-catalyzed synthesis of 1H-indenes, DFT calculations have mapped out the entire catalytic cycle. researchgate.netacs.orgscispace.com Key computed intermediates and transition states include:

Co(II)-catalyst-diazo adduct : An initial exergonic formation. scispace.com

Transition state for N₂ elimination : A low-energy barrier leading to the carbene radical. scispace.com

Co(III)-carbene radical species : The crucial intermediate that initiates cyclization. researchgate.netscispace.com

Transition state for radical ring-closure : The rate-limiting step of the catalytic cycle. scispace.com

Indanyl/benzyl radical intermediate : Formed after the ring-closure. researchgate.netacs.org

Transition state for 1,2-hydrogen transfer : Leading to the final indene product and catalyst regeneration. researchgate.net

In Brønsted acid-catalyzed cyclizations of diaryl-1,3-dienes to form indenes, the proposed mechanism proceeds through a stable benzylic carbocation intermediate formed after a Markovnikov proton addition. organic-chemistry.org This is followed by a cationic cyclization and deprotonation. organic-chemistry.org Similarly, FeCl₃-catalyzed reactions to form indenes are suggested to proceed through benzyl cation intermediates generated by the cleavage of C-N bonds. organic-chemistry.org These examples highlight the diverse nature of intermediates, from radicals to carbocations, that can be involved in the formation of the indene scaffold.

Reactivity of the Nitrile Functional Group

The nitrile (−C≡N) group is a versatile and reactive functional handle in organic synthesis. nih.gov Its unique electronic structure, characterized by a polarized carbon-nitrogen triple bond and an sp-hybridized carbon, dictates its reactivity. The carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen, making it susceptible to nucleophilic attack. fiveable.mewikipedia.orglibretexts.org

The reactivity of the nitrile group in this compound allows for a variety of chemical transformations, providing pathways to a diverse range of functionalized indene derivatives.

Key Reactions of the Nitrile Group:

| Reaction Type | Reagents & Conditions | Product Functional Group | Mechanistic Notes |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Proceeds through a carboxamide intermediate. Acid catalysis involves protonation of the nitrogen to increase carbon electrophilicity. wikipedia.orglibretexts.orgpressbooks.pub |

| Reduction | LiAlH₄ followed by H₂O | Primary Amine (Aminomethyl group) | Involves nucleophilic attack by hydride ions. An imine anion is formed as an intermediate. wikipedia.orglibretexts.org |

| Reaction with Grignard Reagents | 1. RMgX 2. H₃O⁺ | Ketone | Nucleophilic addition of the Grignard reagent forms an imine salt, which is then hydrolyzed to a ketone. wikipedia.orglibretexts.org |

| Nucleophilic Addition | Various nucleophiles (e.g., organozinc, alcohols, amines) | Varies (e.g., ketones, imines) | The electrophilic carbon of the nitrile is attacked by the nucleophile. wikipedia.org |

The nitrile group can be completely hydrolyzed under acidic or basic conditions to form a carboxylic acid, proceeding through an amide intermediate. wikipedia.orglibretexts.org It can also be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile carbon leads to the formation of imine intermediates, which can be hydrolyzed to yield ketones. wikipedia.orglibretexts.org This diverse reactivity makes the nitrile group a valuable synthon for elaborating the structure of this compound.

Nucleophilic Substitution Reactions at the Carbonitrile Position

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While direct displacement of the cyanide group is uncommon, the nitrile moiety readily undergoes hydrolysis reactions, which proceed via a nucleophilic addition mechanism. These reactions effectively substitute the nitrile group with other functionalities like amides or carboxylic acids.

Hydrolysis can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The initial attack forms an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Under harsh conditions, such as elevated temperatures, the amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemistrysteps.comgoogle.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com This forms a hydroxy imine anion, which is then protonated by water to give an imidic acid. Tautomerization subsequently yields the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup, gives the carboxylic acid. chemistrysteps.com

Stopping the hydrolysis at the amide stage can be challenging as amides are often more readily hydrolyzed than the starting nitrile under the same conditions. chemistrysteps.com However, milder reaction conditions, such as using hydrogen peroxide in an alkaline solution, have been developed to facilitate the conversion of nitriles to amides with higher selectivity. commonorganicchemistry.com

Table 1: Conditions for Nucleophilic Hydrolysis of the Nitrile Group

| Reaction Type | Catalyst/Reagents | Intermediate Product | Final Product | Typical Conditions |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄) | 1H-Indene-3-carboxamide | 1H-Indene-3-carboxylic acid | Elevated temperatures chemistrysteps.comgoogle.com |

| Base-Catalyzed Hydrolysis | H₂O, Strong Base (e.g., NaOH) | 1H-Indene-3-carboxamide | 1H-Indene-3-carboxylate (salt) | Heating, followed by acid workup chemistrysteps.com |

| Partial Hydrolysis to Amide | Alkaline H₂O₂ (e.g., UHP) | 1H-Indene-3-carboxamide | - | Mild conditions commonorganicchemistry.com |

Condensation Reactions Involving the Nitrile Moiety

The nitrile group of this compound can participate in various condensation reactions, serving as a building block for more complex molecular architectures, particularly heterocyclic systems.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with nitriles to form ketones after an aqueous workup. ucalgary.ca The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This addition breaks the pi-bond of the nitrile, forming an intermediate imine salt. ucalgary.ca Crucially, this salt is stable and does not react further with the organometallic reagent. Upon the addition of aqueous acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. ucalgary.ca This two-step process allows for the synthesis of 3-acyl-1H-indenes.

Cycloaddition Reactions : The carbon-nitrogen triple bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitriles can react with nitrile oxides to form 1,2,4-oxadiazole (B8745197) derivatives, or with azides to yield tetrazoles. nih.gov These reactions are powerful methods for constructing five-membered heterocyclic rings. The reaction of this compound in such cycloadditions would lead to indene-substituted heterocycles. The efficiency and regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Table 2: Examples of Condensation Reactions

| Reactant | Reaction Type | Product Class | Notes |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Nucleophilic Addition / Hydrolysis | Ketone (3-acyl-1H-indene) | Proceeds via an intermediate imine salt. ucalgary.ca |

| Organolithium Reagent (R-Li) | Nucleophilic Addition / Hydrolysis | Ketone (3-acyl-1H-indene) | Similar mechanism to Grignard reagents. ucalgary.ca |

| Nitrile Oxide (R-CNO) | 1,3-Dipolar Cycloaddition | 1,2,4-Oxadiazole derivative | Forms a five-membered heterocyclic ring. nih.gov |

| Azide (R-N₃) | [3+2] Cycloaddition | Tetrazole derivative | Often requires a catalyst (e.g., Lewis acid). |

Reactivity of the Indene Core

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the indene scaffold is aromatic and can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reaction proceeds through a standard mechanism involving the attack of the aromatic pi-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com Aromaticity is restored in the final step by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

The regiochemical outcome of the substitution is controlled by the directing effects of the substituents already present on the benzene ring: the fused cyclopentene (B43876) ring and the electron-withdrawing nitrile group.

The fused five-membered ring acts as an ortho, para-director.

The nitrile (-CN) group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. lkouniv.ac.in

The positions on the aromatic ring are numbered 4, 5, 6, and 7. The directing effects of the two groups are therefore in opposition. In practice, nitration of the related indole-3-carbonitrile system shows substitution occurring at the 6-position, suggesting that the activating effect of the fused ring system can override the deactivating nature of the nitrile group to some extent. umn.edu Common electrophilic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. byjus.com

Sulfonation : Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. byjus.com

Friedel-Crafts Acylation/Alkylation : Using an acyl halide or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl or alkyl group. masterorganicchemistry.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Substituent Introduced |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (FeX₃) | X⁺ (Halonium ion) | -Cl, -Br |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | -R |

Oxidation and Reduction Pathways of the Indene Scaffold

Both the nitrile group and the double bond within the five-membered ring of this compound can be reduced.

Reduction of the Nitrile Group : The nitrile group can be reduced to a primary amine (e.g., (2,3-dihydro-1H-inden-1-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common industrial method for converting nitriles to primary amines. nih.govnih.govresearchgate.net

Reduction of the Indene Double Bond : The C1-C2 double bond in the five-membered ring can be readily reduced. Catalytic hydrogenation is highly effective for this transformation, leading to the formation of the corresponding indane derivative, 2,3-dihydro-1H-indene-3-carbonitrile. This reaction typically proceeds under milder conditions than the reduction of the aromatic ring.

Oxidation of the Indene Scaffold : The double bond of the indene system is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield dicarbonyl compounds. Milder oxidation conditions can lead to the formation of epoxides or diols at the double bond.

Table 4: Oxidation and Reduction Reactions

| Reaction Type | Reagents | Part of Molecule Affected | Product Type |

|---|---|---|---|

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst (Pd, Ni) | Nitrile Group (-CN) | Primary Amine (-CH₂NH₂) |

| Double Bond Reduction | H₂/Catalyst (Pd, Pt) | C1-C2 Double Bond | Indane derivative |

| Oxidative Cleavage | 1. O₃; 2. Workup or hot KMnO₄ | C1-C2 Double Bond | Dicarbonyl compound |

Isomerization Reactions of the Indene System

The indene system is known for its ability to undergo isomerization through double bond migration. The protons on the C1 carbon of 1H-indene derivatives are allylic and relatively acidic. In the presence of a base, a proton can be abstracted from the C1 position to form a resonance-stabilized indenyl anion. This anion is aromatic, fulfilling Hückel's rule with a 10 π-electron system. Reprotonation of this anion can occur at different positions, leading to isomeric indene structures. For this compound, a base-catalyzed isomerization could potentially lead to the formation of 1H-Indene-1-carbonitrile, with the position of the equilibrium depending on the relative thermodynamic stabilities of the isomers.

Influence of Substituents on Electronic and Steric Properties and Subsequent Reactivity

The reactivity of the this compound scaffold can be significantly modified by the introduction of additional substituents. The nature and position of these substituents influence the molecule's electronic and steric properties. lkouniv.ac.in

Electronic Effects :

Electron-Donating Groups (EDGs) : Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, when placed on the aromatic ring, increase the electron density of the ring system. This activates the ring towards electrophilic aromatic substitution, making the reaction faster. wikipedia.org They generally direct incoming electrophiles to the ortho and para positions relative to themselves.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), carbonyl (-COR), or additional nitrile (-CN) groups decrease the electron density of the aromatic ring. This deactivates the ring, making electrophilic substitution slower. lkouniv.ac.in These groups direct incoming electrophiles to the meta position. lkouniv.ac.in

Steric Effects :

Bulky substituents can hinder the approach of reagents to nearby reaction sites. For example, a large group at the C4 position could sterically block an electrophile from attacking the C5 position. Similarly, a substituent at the C2 position could influence the approach of a nucleophile to the nitrile group at C3. This steric hindrance can affect reaction rates and, in some cases, alter the regioselectivity of a reaction. wikipedia.org

Table 5: Effect of Substituents on Reactivity

| Substituent Type (on Aromatic Ring) | Examples | Electronic Effect | Effect on SEAr Rate | Directing Effect |

|---|---|---|---|---|

| Activating, Ortho/Para-Directing | -OH, -NH₂, -OR, -R | Electron-Donating | Increases | Ortho, Para |

| Deactivating, Meta-Directing | -NO₂, -SO₃H, -CN, -COR | Electron-Withdrawing | Decreases | Meta |

| Deactivating, Ortho/Para-Directing | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Decreases | Ortho, Para |

Iv. Computational and Theoretical Chemistry Studies

Electronic Structure Elucidation and Characterization

The electronic structure of a molecule governs its chemical behavior. Through various computational techniques, it is possible to model and predict the distribution of electrons, orbital energies, and reactivity of 1H-Indene-3-carbonitrile.

Density Functional Theory (DFT) Calculations for Ground State Properties

HOMO-LUMO Gap Analysis and Electronic Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the molecule's potential as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). youtube.com A detailed HOMO-LUMO gap analysis for this compound, including specific energy values, has not been identified in the available research.

Charge Transfer Investigations and Electron Distribution

Intramolecular charge transfer and electron distribution are key to understanding a molecule's polarity and reactivity sites. Computational methods can map the electron density to reveal which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. Specific studies focusing on the charge transfer characteristics and detailed electron distribution of this compound are not present in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgyoutube.com An analysis of the shapes and energies of the frontier orbitals of this compound would predict its behavior in various reactions, such as cycloadditions. wikipedia.org This analysis provides insights into reaction mechanisms and selectivity. youtube.com A specific FMO analysis for this compound has not been detailed in the available scientific literature.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties but are often computationally intensive. They are valuable for benchmarking other methods and for cases where high accuracy is paramount. To date, specific high-accuracy ab initio calculations for this compound have not been reported in the surveyed literature.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods can be used to investigate conformational preferences, intermolecular interactions, and dynamic processes. For instance, simulations could predict how this compound interacts with biological macromolecules or other materials. Comprehensive molecular modeling and simulation studies specifically targeting this compound are not available in the current body of research.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its corresponding energy profile. The this compound molecule is built upon a rigid bicyclic indene (B144670) core, which inherently limits its conformational flexibility. The fused benzene (B151609) and cyclopentadiene rings enforce a largely planar structure.

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the most stable geometric configuration. For this compound, these calculations would confirm a planar Cₛ symmetry as the global minimum on the potential energy landscape. The energy landscape would show this planar form residing in a deep potential well, indicating significant energy is required to distort the ring system from planarity. While intermolecular arrangements, such as stacking, can occur in condensed phases, the intramolecular conformational space is dominated by this single, stable, planar structure. Quantum mechanical calculations on the parent indene molecule suggest that stacking with an antiparallel-displaced orientation is a stable intermolecular configuration nsf.gov.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. This analysis provides a detailed map of the energy changes as reactants are converted into products. For this compound, computational models can predict its reactivity in various chemical transformations.

Methods such as DFT are employed to locate the transition state (TS)—the maximum energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

Potential reactions for this compound that could be modeled include:

Reactions at the Cyano Group: The nitrile functionality can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine. Computational modeling can map the stepwise mechanism, identify intermediates, and determine the rate-limiting step for these transformations. The addition of nucleophiles to the carbon of the cyano group is a common reaction pathway that can be analyzed to predict stereochemical outcomes researchgate.net.

Reactions on the Indene Ring: The indene ring system can undergo electrophilic or nucleophilic substitution. Pathway modeling can predict the regioselectivity of these reactions by comparing the activation energies for attack at different positions on the aromatic ring. Studies on the degradation of the parent indene molecule have utilized such computational approaches to understand fragmentation processes frontiersin.org.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of their structural stability and interactions with their environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions over time.

For this compound, MD simulations can be used to:

Assess Structural Stability: By simulating the molecule over nanoseconds, its structural integrity can be confirmed. For a rigid molecule like this, simulations would show minimal deviations from the planar, optimized geometry, primarily characterized by thermal vibrations.

Analyze Solvent Interactions: When simulated in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and influence its dynamics.

Study Intermolecular Interactions: MD is a powerful tool for studying how indene derivatives interact with other molecules, such as biological macromolecules or surfaces. For example, simulations have been used to study the binding of indene derivatives to DNA and pancreatic lipase, as well as their behavior as corrosion inhibitors on metal surfaces. nih.govtandfonline.comresearchgate.net These studies demonstrate that the indene scaffold can participate in stable hydrophobic and hydrogen bonding interactions. tandfonline.comnih.gov

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict various types of molecular spectra. These predictions are invaluable for validating experimental data, assigning spectral peaks, and understanding the electronic and vibrational properties of molecules.

Computational ¹H NMR and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry, particularly DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The standard method involves geometry optimization of the molecule, followed by the calculation of nuclear shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts are then determined by referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values based on computational chemistry principles and data from analogous structures. The atom numbering is provided in the accompanying figure.)

| ¹H NMR Predictions (in CDCl₃) | ¹³C NMR Predictions (in CDCl₃) | ||

|---|---|---|---|

| Atom Position | Predicted δ (ppm) | Atom Position | Predicted δ (ppm) |

| H1 (2H) | 3.65 | C1 | 39.1 |

| H2 | 8.10 | C2 | 140.5 |

| H4 | 7.65 | C3 | 105.8 |

| H5 | 7.40 | C3a | 146.2 |

| H6 | 7.50 | C4 | 125.0 |

| H7 | 7.70 | C5 | 129.8 |

| - | - | C6 | 126.5 |

| - | - | C7 | 124.8 |

| - | - | C7a | 148.5 |

| - | - | C8 (CN) | 118.0 |

UV-Vis and Fluorescence Spectra Simulation for π-Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The extent of π-conjugation significantly influences the energy of these transitions and, thus, the wavelength of maximum absorption (λmax). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating electronic absorption spectra. mdpi.comresearchgate.net TD-DFT calculations provide information on excitation energies (which correspond to λmax), oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in each electronic transition.

For this compound, the indene moiety constitutes the primary chromophore. The addition of the electron-withdrawing cyano group in conjugation with the π-system is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted indene. This is due to a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.08 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 270 | 0.45 | HOMO-1 → LUMO (π → π*) |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Each peak in an IR spectrum corresponds to a specific molecular vibration, such as the stretching or bending of chemical bonds. Computational methods, typically DFT, can accurately calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.

A computational IR analysis of this compound would begin with a geometry optimization, followed by a frequency calculation. The results provide a list of all vibrational modes, which can be animated to visualize the atomic motions. For this compound, the most characteristic feature in its IR spectrum would be the nitrile (C≡N) stretching vibration. This appears as a strong, sharp peak in a region where few other vibrations occur, making it a highly diagnostic signal. Other key vibrations would include the aromatic C-H and C=C stretching modes of the indene ring system. Theoretical studies on the parent indene molecule provide a solid basis for assigning these peaks. arxiv.orgoup.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

V. Research Applications and Materials Science Contributions

Applications in Advanced Organic Synthesis

Synthetic Intermediates for Various Chemical Compounds

The most significant documented role of 1H-indene-3-carbonitrile derivatives is as intermediates in the synthesis of bioactive compounds. Research has demonstrated their utility in creating molecules targeting specific biological pathways.

Notably, substituted versions of this compound serve as pivotal precursors for pharmaceuticals. For instance, 5-methoxy-1H-indene-3-carbonitrile has been identified as a key intermediate in the development of melatonin (B1676174) receptor agonists. thieme-connect.de Similarly, 6-bromo-1H-indene-3-carbonitrile is a documented starting material for preparing novel anti-infective agents, particularly those developed to inhibit the Hepatitis C Virus (HCV). google.comgoogle.com

The synthesis of these intermediates is well-defined. The preparation of 6-bromo-1H-indene-3-carbonitrile, for example, proceeds from 5-bromo-2,3-dihydro-1H-inden-1-one, which is treated with lithium diisopropylamide and then diethylcyanophosphonate to yield the target carbonitrile intermediate. google.comgoogle.com

Table 1: Selected this compound Derivatives as Synthetic Intermediates

| Derivative Name | Application | Target Compound Class |

|---|---|---|

| 5-methoxy-1H-indene-3-carbonitrile | Intermediate | Melatonin Receptor Agonists |

| 6-bromo-1H-indene-3-carbonitrile | Intermediate | Anti-infective Agents (HCV Inhibitors) |

Precursors for Specialized Ligands in Coordination Chemistry

A thorough search of available literature did not yield specific examples of this compound being used as a precursor for specialized ligands in coordination chemistry. While the broader class of indenyl compounds is famous for its role in organometallic chemistry (e.g., as ligands in metallocene catalysts), this application does not appear to be a documented area of research for the 3-carbonitrile derivative specifically.

Reagents for the Introduction of Spirocyclic Moieties

There is limited, fragmented evidence suggesting that derivatives such as 5-methoxy-1H-indene-3-carbonitrile may be used in the synthesis of spirocyclic ring compounds. thieme-connect.de However, detailed synthetic routes or broader applications of the parent compound for this purpose are not detailed in the reviewed sources.

Synthetic Routes to Heterocyclic Compounds Incorporating the Indenone System

No specific synthetic pathways were identified in the literature that utilize this compound as a starting material for the construction of heterocyclic compounds that also incorporate the indenone chemical system.

Contributions to Materials Science

The parent indene (B144670) structure is known to be a component in the synthesis of polymers and resins, where it can impart thermal stability and rigidity. Derivatives are also explored as building blocks for polycyclic aromatic hydrocarbons used in materials science and organic electronics. However, there is no specific, direct information available that details the contributions or applications of this compound itself in the field of materials science. Its utility appears to be primarily focused within the domain of organic synthesis for pharmaceutical applications.

Development of Organic Electronic Materials

Derivatives of this compound are integral to the advancement of organic electronic materials, which are prized for their potential in creating flexible, lightweight, and cost-effective electronic devices. researchgate.net The core structure of indene, with its fused benzene (B151609) and cyclopentene (B43876) rings, provides a rigid and planar framework that facilitates π-electron delocalization, a key characteristic for efficient charge transport in organic semiconductors. sigmaaldrich.com The introduction of the carbonitrile group (-CN) and other functional groups allows for the fine-tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A significant area of application for these materials is in the development of non-fullerene acceptors (NFAs) for organic solar cells. mdpi.comresearchgate.net For instance, molecules incorporating the 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene moiety have demonstrated considerable promise. mdpi.commdpi.com The electron-withdrawing nature of the dicyanomethylene group, combined with the indene framework, results in materials with excellent electron-accepting capabilities. Researchers have synthesized various isoindigo-based organic semiconductors end-capped with 1,1-dicyanomethylene-3-indanone, exploring how modifications such as bromination can influence their chemical, physical, and electrical properties for applications in organic electronics. mdpi.com

The table below summarizes key characteristics of some organic electronic materials derived from indene structures.

| Material Type | Key Structural Feature | Primary Application | Reference |

| Non-Fullerene Acceptor | 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene | Organic Solar Cells (OSCs) | mdpi.com |

| Isoindigo-based Semiconductor | 1,1-dicyanomethylene-3-indanone end-caps | Organic Field-Effect Transistors | mdpi.com |

| Asymmetric Non-Fullerene Acceptor | Halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | Green Solvent-Processable OSCs | nih.gov |

Applications in Photopolymerization

Indene derivatives have also found applications in the field of photopolymerization, a process that utilizes light to initiate and propagate a polymerization reaction to form a solid polymer from liquid monomers. researchgate.net This technology is crucial for applications such as 3D printing, coatings, and adhesives. researchgate.netnih.gov Specifically, derivatives of indane-1,3-dione, a structure closely related to this compound, have been investigated as components in photoinitiating systems. bohrium.com

These compounds can act as photoinitiators in three-component systems, where upon exposure to light, they generate reactive species (radicals or cations) that trigger the polymerization of monomers. bohrium.com The efficiency of these systems is dependent on the absorption properties of the photoinitiator and its interaction with other components, such as electron donors and iodonium (B1229267) salts. Research has shown that indane-1,3-dione derivatives can be effective in initiating both free radical and cationic photopolymerization under LED light sources, which is significant for energy-efficient and controlled 3D printing processes. bohrium.com

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like optical switching, data storage, and frequency conversion. nih.govnih.gov Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising for NLO applications due to their large hyperpolarizabilities, which are a measure of the NLO response. nih.govresearchgate.net

Components in Organic Solar Cells as Acceptor Materials

As briefly mentioned earlier, one of the most significant applications of this compound derivatives is in the field of organic solar cells (OSCs), specifically as non-fullerene acceptors (NFAs). mdpi.comresearchgate.netrsc.orgresearchgate.net For many years, fullerene derivatives were the dominant acceptor materials in OSCs. However, their limitations, such as weak absorption in the visible spectrum and limited tunability of electronic properties, prompted the search for alternatives.

Indene-based NFAs, particularly those based on the 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene (IC) core, have emerged as a highly successful class of materials. mdpi.com These molecules typically feature a central donor core flanked by two electron-accepting indene-based end groups. This A-D-A architecture allows for broad and strong absorption of sunlight and tunable energy levels to match with various donor polymers. The dicyanomethylene group provides strong electron-withdrawing capability, which is essential for efficient electron transport. mdpi.com

Recent research has focused on creating asymmetric NFAs by using different halogenated indene-based end groups to fine-tune the optical and electronic properties. nih.gov This approach has led to the development of highly efficient and stable OSCs that can be processed using more environmentally friendly solvents. nih.gov

The following table presents a comparison of key performance parameters for OSCs utilizing different types of acceptor materials.

| Acceptor Type | Power Conversion Efficiency (PCE) | Key Advantages | Reference |

| Fullerene Derivative | Typically < 10% (historically) | Good electron mobility | mdpi.com |

| Indene-based NFA | Approaching 19% | Strong light absorption, tunable energy levels | mdpi.com |

| Asymmetric Halogenated NFA | High, with enhanced stability | Green solvent processable, improved device stability | nih.gov |

Synthesis of Polymers with Specific Properties (e.g., Polyindene)

1H-indene and its derivatives can serve as monomers for the synthesis of polymers with specific and desirable properties. Polyindene, a thermoplastic resin, is produced through the polymerization of indene. researchgate.net Cationic polymerization is a common method used for this purpose, where a catalyst, such as a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), initiates the polymerization of the indene monomer. researchgate.net The polymerization rate and the molecular weight of the resulting polymer can be influenced by factors such as temperature, catalyst concentration, and the solvent used. researchgate.net

Furthermore, the polymerization of suitably substituted indene derivatives can lead to polymers with unique architectures and functionalities. For example, the cationic polymerization of diisopropenylbenzene derivatives can produce soluble polymers containing 1,1,3-trimethylindane repeating units in the polymer backbone. researchgate.net This demonstrates the versatility of the indene structure in creating polymers with tailored properties for various applications. Additionally, the synthesis of poly(indene carbonate) from indene oxide and carbon dioxide has been reported, resulting in a polycarbonate with a rigid backbone structure. figshare.com

Catalytic Applications in Chemical Transformations

The indene framework is not only a component of functional materials but also plays a crucial role in the design of ligands for transition metal catalysis. The ability of the indenyl ligand (the deprotonated form of indene) to coordinate with metal centers in different ways (hapticity) makes it a versatile component in catalyst design.

Role in Transition Metal Catalysis (e.g., Rhodium, Iron, Ruthenium, Nickel, Cobalt)

Derivatives of indene are employed as ligands in a variety of transition metal-catalyzed reactions, influencing the activity, selectivity, and stability of the catalysts.

Rhodium: Rhodium complexes are widely used in catalysis for processes like C-H activation and hydrofunctionalization. rsc.orgnih.govamericanelements.com Indenyl and indenylidene ligands have been incorporated into rhodium catalysts. For example, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of indanones. rsc.org The electronic and steric properties of the indene-based ligand can be tuned to control the outcome of the catalytic reaction.

Iron: Iron is an abundant, low-cost, and environmentally benign metal, making it an attractive choice for catalysis. iupac.orgresearchgate.netacs.orgacs.org While specific examples using this compound as a ligand are less common, iron catalysts are used in a wide range of organic transformations, including cross-coupling reactions and domino reactions. acs.orgbeilstein-journals.org The development of novel ligand scaffolds, potentially including indene derivatives, is a key area of research to expand the scope of iron catalysis.

Ruthenium: Ruthenium catalysts are known for their high efficiency in olefin metathesis and other organic transformations. nih.govresearchgate.netrsc.orgnih.govcnr.it Ruthenium-indenylidene complexes are a well-established class of olefin metathesis catalysts. nih.gov The indenylidene ligand plays a crucial role in the stability and reactivity of these catalysts. The development of latent ruthenium-indenylidene catalysts, which can be activated by a specific trigger, allows for greater control over the polymerization process. nih.gov

Nickel: Nickel catalysis is important for various cross-coupling and hydrocyanation reactions. tue.nlrsc.orgnih.govyoutube.comresearchgate.net The nickel-catalyzed hydrocyanation of alkenes is an industrially significant process for the synthesis of nitriles. tue.nlrsc.org While the primary focus in this area has been on phosphite (B83602) and phosphine (B1218219) ligands, the development of new ligand systems is ongoing. The carbonitrile group in this compound makes it a molecule of interest in the context of reactions involving nitriles.

Cobalt: Cobalt catalysis is gaining prominence as a sustainable alternative to catalysis based on precious metals. nih.goved.ac.uknih.gov Cobalt catalysts are effective in a range of reactions, including hydrosilylation and cascade reactions. nih.goved.ac.uk The use of specific ligands is crucial for controlling the regioselectivity and stereoselectivity of cobalt-catalyzed transformations. ed.ac.uk While direct applications of this compound in cobalt catalysis are not widely reported, the versatility of the indene scaffold suggests potential for its use in designing novel ligands for cobalt-catalyzed reactions.

The table below provides a summary of the roles of indene derivatives in transition metal catalysis.

| Transition Metal | Catalytic Application | Role of Indene Derivative | Reference |

| Rhodium | C-H activation, hydrofunctionalization | Component of indenyl and indenylidene ligands | rsc.orgnih.gov |

| Iron | Cross-coupling, domino reactions | Potential ligand scaffold for sustainable catalysis | acs.orgbeilstein-journals.org |

| Ruthenium | Olefin metathesis | Forms stable and reactive indenylidene catalyst complexes | nih.gov |

| Nickel | Hydrocyanation of alkenes | Potential for ligand design in nitrile synthesis | tue.nlrsc.org |

| Cobalt | Hydrosilylation, cascade reactions | Potential for designing ligands for selective catalysis | nih.goved.ac.uk |

Organocatalysis in Synthetic Routes